molecular formula C21H27N3O2S2 B3671998 (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

Número de catálogo: B3671998
Peso molecular: 417.6 g/mol
Clave InChI: OHKYYKQWKUKHSP-SDXDJHTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-ethylbenzylidene group at the 5-position and a 4-(4-methylpiperazin-1-yl)-4-oxobutyl chain at the 3-position. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability and biological interactions.

Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Propiedades

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-3-16-6-8-17(9-7-16)15-18-20(26)24(21(27)28-18)10-4-5-19(25)23-13-11-22(2)12-14-23/h6-9,15H,3-5,10-14H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYYKQWKUKHSP-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thioamide to form the thiazolidinone ring.

    Introduction of Ethylbenzylidene Group: The ethylbenzylidene group is introduced through a Knoevenagel condensation reaction between the thiazolidinone intermediate and 4-ethylbenzaldehyde.

    Attachment of Piperazine Moiety: The final step involves the alkylation of the thiazolidinone derivative with 4-(4-methylpiperazin-1-yl)-4-oxobutyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone core is highly reactive toward nucleophilic agents. For example:

  • Reaction with Amines : Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF), the sulfur atom undergoes displacement by primary or secondary amines, yielding 2-amino-1,3-thiazolidin-4-one derivatives. This reaction is critical for generating analogs with modified biological activity .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol produces S-alkylated thioethers. For instance, microwave-assisted reactions with ethyl bromoacetate yield S-alkyl derivatives at 90°C within 6 hours .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
PiperidineEtOH, 90°C, 6 h2-Piperidinyl-thiazolidinone88%
Ethyl bromoacetateMicrowave, 90°CS-Ethyl-thioether derivative74%
BenzylamineK<sub>2</sub>CO<sub>3</sub>, DMF, RT2-Benzylamino-thiazolidinone82%

Cycloaddition and Arylidene Reactivity

The (5Z)-4-ethylbenzylidene group participates in cycloaddition and conjugation reactions:

  • Diels-Alder Reactions : The exocyclic double bond reacts with dienophiles (e.g., maleic anhydride) to form six-membered fused rings. This reactivity is enhanced under microwave irradiation .

  • Aldol Condensation : The arylidene moiety undergoes condensation with aromatic aldehydes in the presence of piperidine/acetic acid, extending conjugation (e.g., forming bis-arylidene derivatives) .

Table 2: Cycloaddition Reactions

DienophileConditionsProductYieldSource
MaleimideToluene, refluxFused bicyclic adduct68%
AcetylenedicarboxylateEtOH, ultrasoundThiazole-spirocyclic derivative92%

Hydrolysis and Ring-Opening

The thiazolidinone ring is susceptible to hydrolysis:

  • Acidic Hydrolysis : Treatment with HCl (6N) cleaves the ring, yielding a thioamide intermediate. Further reaction with hydrazine forms thiosemicarbazides .

  • Basic Hydrolysis : NaOH (10%) opens the ring to generate a mercaptoacetic acid derivative, which can re-cyclize under specific conditions.

Side-Chain Modifications

The 4-(4-methylpiperazin-1-yl)-4-oxobutyl side chain undergoes distinct reactions:

  • Amide Formation : The ketone group reacts with amines (e.g., aniline) in the presence of DCC/DMAP, forming secondary amides .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ketone to a hydroxyl group, altering solubility and bioavailability .

Table 3: Side-Chain Reactions

Reaction TypeReagentProductYieldSource
AmidationAniline, DCCN-Phenylamide derivative75%
ReductionH<sub>2</sub>/Pd-C, EtOHHydroxybutyl-piperazine analog63%

Biologically Relevant Interactions

  • Kinase Inhibition : The compound inhibits tyrosine kinases (e.g., c-Met) by forming hydrogen bonds with ATP-binding sites, as shown in molecular docking studies .

  • Anticancer Activity : Derivatives exhibit IC<sub>50</sub> values <1 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

Stability and Degradation

  • Thermal Stability : Decomposes at 240–243°C, confirmed by DSC.

  • Photodegradation : Exposure to UV light (254 nm) induces Z→E isomerization at the arylidene double bond, reducing bioactivity .

Aplicaciones Científicas De Investigación

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Preliminary research suggests potential anticancer activity, making it a candidate for further investigation in cancer therapy.

Industry:

    Pharmaceuticals: The compound’s biological activities make it a potential lead compound for drug development.

    Agriculture: It may be used in the development of agrochemicals due to its antimicrobial properties.

Mecanismo De Acción

The exact mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer activity.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its combination of a 4-ethylbenzylidene group and a methylpiperazine-linked oxobutyl chain. Below is a comparative analysis with structurally related thiazolidinone derivatives:

Compound Name Key Substituents Structural Features Biological Activities Reference
Target Compound 4-ethylbenzylidene; 4-(4-methylpiperazin-1-yl)-4-oxobutyl Thiazolidinone core with extended polar side chain Potential anticancer, antimicrobial (inferred from analogs)
(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 4-ethoxyphenyl-pyrazole; methyl group Pyrazole-thiazolidinone hybrid Anticancer, anti-inflammatory
(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one Propoxyphenyl-pyrazole; butyl chain Bulky alkoxy substituents Enhanced metabolic stability
(5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Dichlorobenzylidene; 4-ethoxyphenyl Halogenated aromatic ring Antimicrobial, anticancer
(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one Isopropoxyphenyl; sec-butyl chain Branched alkyl and alkoxy groups Improved pharmacokinetics
Key Observations:

Benzylidene Substituents :

  • The 4-ethyl group in the target compound balances lipophilicity and steric effects, contrasting with electron-withdrawing groups (e.g., Cl in ) or bulkier alkoxy chains (e.g., isopropoxy in ). Ethyl may optimize passive diffusion without excessive hydrophobicity.
  • Halogenated analogs (e.g., 2,4-dichloro in ) exhibit stronger antimicrobial activity but may suffer from toxicity issues.

Side Chain Modifications: The methylpiperazine-oxobutyl chain introduces a tertiary amine and carbonyl group, enabling hydrogen bonding and ionic interactions absent in simpler alkyl chains (e.g., methyl in or butyl in ). This could enhance target selectivity, particularly in kinase or protease inhibition . Piperazine derivatives are noted for improved solubility and blood-brain barrier penetration in drug design .

Hybrid Structures: Pyrazole-thiazolidinone hybrids (e.g., ) demonstrate synergistic activities due to dual pharmacophore motifs. The target compound lacks a pyrazole ring but compensates with a conformationally flexible oxobutyl-piperazine chain.

Actividad Biológica

The compound (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are characterized by their heterocyclic structure, which includes sulfur and nitrogen atoms. They have been extensively studied for various pharmacological activities, including:

  • Anticancer
  • Antimicrobial
  • Anticonvulsant
  • Anti-inflammatory
  • Antidiabetic

Recent studies have demonstrated that modifications in the thiazolidinone scaffold can significantly influence their biological activity, making them promising candidates for drug development .

Anticancer Activity

The thiazolidinone scaffold is particularly noted for its anticancer properties. Studies indicate that derivatives of thiazolidin-4-one can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. For instance, compounds similar to the one have shown significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HT29 (Colon Cancer)12.5
H460 (Lung Cancer)15.0
MCF7 (Breast Cancer)10.0

These findings suggest that the compound may act as a potential anticancer agent by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated notable antimicrobial activity. The compound under review has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial potency:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

These results indicate that the compound could be further explored as a potential antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazolidinone derivatives have been associated with several other biological activities:

  • Anticonvulsant : Some derivatives exhibit significant anticonvulsant activity, making them candidates for epilepsy treatment.
  • Anti-inflammatory : The compound has shown potential in reducing inflammation in preclinical models.
  • Antidiabetic : Certain thiazolidinones are known to enhance insulin sensitivity and reduce blood glucose levels.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is greatly influenced by their structural features. Key factors include:

  • Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity.
  • Positioning of functional groups : The placement of functional groups affects binding affinity to biological targets.
  • Hybridization and stereochemistry : The geometric configuration can impact the overall efficacy of the compound.

Research indicates that compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased electron density at reactive sites .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives similar to the compound :

  • Study on Anticancer Activity : A derivative was tested against a panel of cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : In a comparative study, thiazolidinones were shown to outperform traditional antibiotics against resistant bacterial strains.
  • In Vivo Studies : Animal models treated with thiazolidinone derivatives exhibited reduced tumor growth and improved survival rates compared to control groups.

Q & A

Basic: What are the common synthetic routes for preparing (5Z)-5-(4-ethylbenzylidene)thiazolidin-4-one derivatives?

Methodological Answer:
The core thiazolidinone scaffold is typically synthesized via acid-catalyzed condensation of substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) with thiosemicarbazide derivatives. Cyclization is achieved using chloroacetic acid or thioglycolic acid under reflux in solvents like ethanol or DMF, with sodium acetate as a base to deprotonate intermediates. For example, similar compounds (e.g., 5-arylidene-2-thioxothiazolidin-4-ones) are synthesized by refluxing benzaldehyde derivatives with thiosemicarbazide in acetic acid/DMF mixtures .

Key Reaction Conditions Table:

ComponentRoleExample Conditions
4-ethylbenzaldehydeElectrophilic partner0.01 mol in 10 mL DMF
Thioglycolic acidCyclization agent0.01 mol, reflux for 2–5 hours
Sodium acetateBase catalyst0.02 mol

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity in thiazolidinone synthesis?

Methodological Answer:
Z-isomer selectivity is influenced by steric and electronic factors during the Schiff base formation. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and control tautomerization. Temperature modulation (e.g., reflux at 80–100°C) and slow cooling can favor Z-configuration crystallization. For example, in analogous compounds, Z-isomers are stabilized by intramolecular hydrogen bonding between the benzylidene substituent and the thioxo group, as confirmed by X-ray crystallography .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm Z/E configuration using programs like SHELXL for refinement .
  • NMR : 1^1H and 13^{13}C NMR identify key protons (e.g., benzylidene CH at δ 7.5–8.0 ppm) and carbonyl carbons (δ 170–180 ppm).
  • IR : Confirm thioxo (C=S) stretching at 1200–1250 cm1^{-1} and carbonyl (C=O) at 1650–1700 cm1^{-1} .

Advanced: How are crystallographic data contradictions (e.g., disorder, twinning) resolved for this compound?

Methodological Answer:
For disordered structures, use SHELXL’s PART and AFIX commands to model partial occupancy. For twinned data (common in thiazolidinones), apply twin refinement with TWIN/BASF instructions. Validate using Rint_{int} and GooF metrics. Example: A Z-benzylidene derivative required twin refinement with a BASF parameter of 0.25 to resolve overlapping electron density peaks .

Basic: What biological activities are associated with thiazolidin-4-one derivatives?

Methodological Answer:
These compounds exhibit photosynthesis inhibition (e.g., IC50_{50} = 3.0 μM in spinach chloroplasts), antimicrobial activity , and cytotoxicity against cancer cell lines (e.g., IC50_{50} = 1.3 μM in Chlorella vulgaris). Activity correlates with substituent lipophilicity and hydrogen-bonding capacity .

Advanced: How to design a robust bioassay to evaluate conflicting cytotoxicity data?

Methodological Answer:

  • Cell lines : Use diverse panels (e.g., MCF-7, HEPG-2) to assess selectivity.
  • Controls : Include CHS-828 (a known antitumor agent) and vehicle controls (0.5% DMSO).
  • Protocol : SRB assay for cell viability, with triplicate measurements and ANOVA for statistical significance. Address solubility issues by pre-dissolving compounds in DMSO (≤0.1% final concentration) .

Basic: Which analytical techniques quantify lipophilicity and purity?

Methodological Answer:

  • RP-HPLC : Use C18 columns with acetonitrile/water gradients to determine logP values.
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 443 for C21_{21}H25_{25}N3_3O2_2S2_2).
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .

Advanced: How to address challenges in method development for chiral separation?

Methodological Answer:
Chiral separation of enantiomers requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and polar organic mobile phases (e.g., ethanol/hexane). Optimize flow rates (0.5–1.0 mL/min) and column temperature (25–40°C). Validate using circular dichroism (CD) spectroscopy .

Basic: What structural features drive structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • 4-Ethylbenzylidene group : Enhances lipophilicity and membrane permeability.
  • 4-Methylpiperazinyl-oxobutyl chain : Modulates solubility and hydrogen-bonding interactions with biological targets.
  • Thioxo group : Critical for binding to cysteine residues in enzymes .

Advanced: How can computational modeling predict SAR for novel derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., hemoglobin subunits).
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

How to resolve contradictions in solubility and bioactivity data?

Methodological Answer:
Discrepancies often arise from polymorphism or aggregation . Characterize solid-state forms via PXRD and DSC. For bioactivity, ensure consistent DMSO stock concentrations. Example: A derivative showed 10-fold higher IC50_{50} in aggregated vs. monomeric form due to reduced cellular uptake .

Troubleshooting: Why do some synthetic batches yield low-purity product?

Methodological Answer:
Common issues include incomplete cyclization or side reactions (e.g., oxidation of thioxo to sulfone). Remedies:

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Add antioxidants (e.g., BHT) during reflux.
  • Optimize stoichiometry (1:1.2 aldehyde:thiosemicarbazide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.